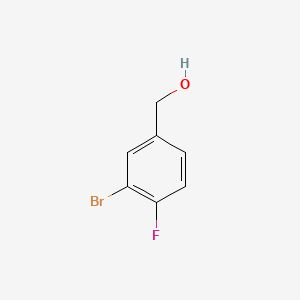

3-Bromo-4-fluorobenzyl alcohol

Overview

Description

3-Bromo-4-fluorobenzyl alcohol is an organic compound with the molecular formula C7H6BrFO. It is a colorless to pale yellow liquid that belongs to the class of benzyl alcohols. This compound is used in various fields such as medical research, environmental research, and industrial research.

Mechanism of Action

Target of Action

3-Bromo-4-fluorobenzyl alcohol is a chemical compound that is often used in organic synthesis, particularly in the Suzuki–Miyaura cross-coupling reaction . The primary targets of this compound are the organoboron reagents used in this reaction .

Mode of Action

The compound interacts with its targets through a process known as transmetalation, a key step in the Suzuki–Miyaura coupling reaction . This involves the transfer of an organic group from boron to palladium .

Biochemical Pathways

The Suzuki–Miyaura coupling reaction is a significant biochemical pathway affected by this compound. This reaction is a type of palladium-catalyzed cross-coupling process, which allows for the formation of carbon-carbon bonds . The downstream effects include the synthesis of various organic compounds.

Result of Action

The primary result of the action of this compound is the formation of new organic compounds through the Suzuki–Miyaura coupling reaction . This can lead to the synthesis of a wide range of biologically active compounds.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These include the pH of the environment, the presence of other substances that can react with the compound, and the temperature . For example, the Suzuki–Miyaura coupling reaction typically requires a specific temperature range for optimal results .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 3-Bromo-4-fluorobenzyl alcohol can be achieved through several synthetic routes. One common method involves the reduction of 3-bromo-4-fluorobenzoic acid using hydride complexes. For example, 3-bromo-4-fluorobenzoic acid can be reduced with sodium borohydride in the presence of a diluent like isopropanol at temperatures between 0 and 50°C . Another method involves the reaction of 3-bromo-4-fluorobenzoyl fluoride with a hydride complex .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reduction methods. The process may include additional steps for purification and isolation to ensure high purity and yield. The reaction conditions are optimized for scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-fluorobenzyl alcohol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form 3-bromo-4-fluorobenzaldehyde.

Reduction: It can be further reduced to form 3-bromo-4-fluorobenzylamine.

Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

Substitution: Reagents such as sodium hydroxide and alkyl halides are used for substitution reactions.

Major Products Formed

Oxidation: 3-Bromo-4-fluorobenzaldehyde

Reduction: 3-Bromo-4-fluorobenzylamine

Substitution: Various substituted benzyl alcohol derivatives

Scientific Research Applications

3-Bromo-4-fluorobenzyl alcohol has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

Biology: It is used in the study of enzyme interactions and metabolic pathways.

Medicine: It is investigated for its potential use in drug development and pharmaceutical research.

Industry: It is used in the production of specialty chemicals and materials

Comparison with Similar Compounds

Similar Compounds

- 2-Bromo-4-fluorobenzyl alcohol

- 4-Bromo-2-fluorobenzyl alcohol

- 3-Bromo-4-chlorobenzyl alcohol

Uniqueness

3-Bromo-4-fluorobenzyl alcohol is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specific synthetic applications and research studies .

Biological Activity

3-Bromo-4-fluorobenzyl alcohol is an organic compound with significant implications in pharmacology and organic chemistry. This article delves into its biological activity, synthesis, and applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

- Chemical Formula : CHBrF O

- Molecular Weight : 205.02 g/mol

- Boiling Point : 80 °C at 0.5 mmHg

The presence of bromine and fluorine atoms in the structure of this compound influences its reactivity and biological interactions due to their electronegativity and steric effects.

Synthesis

This compound can be synthesized through various methods, predominantly involving the reduction of 3-bromo-4-fluorobenzoyl fluoride using hydride complexes such as sodium boranate in the presence of suitable solvents like isopropanol . The following table summarizes the synthesis methods:

| Method | Reactants | Conditions | Yield |

|---|---|---|---|

| Reduction | 3-Bromo-4-fluorobenzoyl fluoride + Sodium boranate | 0-50 °C in isopropanol | High purity |

| Esterification | 3-Bromo-4-fluorobenzoic acid + Alcohols | Varies with conditions | High yield |

Pharmacological Applications

This compound serves as an intermediate in synthesizing various pharmacologically active compounds. Its incorporation into drug candidates has been shown to enhance binding affinity to target receptors, potentially leading to improved therapeutic effects. Notably, it acts as a cytochrome P450 inhibitor , which can affect drug metabolism and lead to altered therapeutic outcomes when co-administered with other drugs.

Case Studies

-

Cytochrome P450 Interaction :

- A study demonstrated that this compound significantly inhibits specific cytochrome P450 enzymes, affecting the metabolism of co-administered drugs. This interaction highlights its role in predicting drug-drug interactions in clinical settings.

-

Catalyst Development :

- Research indicates that derivatives of this compound have been used to develop chiral catalysts for asymmetric synthesis, yielding high reaction rates and selectivity essential for producing enantiomerically pure pharmaceuticals.

Environmental Impact

The environmental toxicity of this compound has also been studied. It is considered a persistent organic pollutant, with research focusing on its effects on model organisms' physiology, reproduction, and survival. The findings suggest a need for careful handling and disposal to mitigate ecological risks.

Comparison with Related Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 3-Bromo-4-chlorobenzyl alcohol | Chlorine instead of fluorine | Different reactivity profile |

| 4-Bromo-3-fluorobenzyl alcohol | Position of bromine and fluorine swapped | Potentially different biological activity |

| 2-Bromo-5-fluorobenzyl alcohol | Different positions for bromine and fluorine | Variations in physical properties |

Properties

IUPAC Name |

(3-bromo-4-fluorophenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrFO/c8-6-3-5(4-10)1-2-7(6)9/h1-3,10H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNVVROFWONXXGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CO)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20378399 | |

| Record name | 3-bromo-4-fluorobenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20378399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77771-03-0 | |

| Record name | 3-Bromo-4-fluorobenzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=77771-03-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-bromo-4-fluorobenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20378399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.